Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a benzene ring connected through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalene derivative: The starting material, 3-hydroxynaphthalene-2-carboxylic acid, is first converted into its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide bond formation: The acid chloride is then reacted with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: HNO₃ for nitration, Br₂ for bromination.
Major Products
Oxidation: Formation of 3-ketonaphthalene-2-carbonyl derivative.
Reduction: Formation of 5-[(3-aminonaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate.
Substitution: Formation of nitro or bromo derivatives on the aromatic rings.
Scientific Research Applications
Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under UV light.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s aromatic rings and amide linkage allow it to interact with proteins and enzymes through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate: Similar structure with a benzodioxole ring instead of a naphthalene ring.
Dimethyl 5-[(benzo[d][1,3]dioxole-5-carboxamido)isophthalate: Another similar compound with a different aromatic substitution pattern.
Uniqueness
Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of both naphthalene and benzene rings, which provide distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs.
Properties
IUPAC Name |
dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-27-20(25)14-7-15(21(26)28-2)9-16(8-14)22-19(24)17-10-12-5-3-4-6-13(12)11-18(17)23/h3-11,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUKKMFMRIRWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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